

Introduction: The Analytical Challenge & The C19 Solution

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Compound of Interest

Compound Name: *D-erythro-Sphingosine-C19*

CAS No.: 31148-92-2

Cat. No.: B150579

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Sphingolipids, encompassing ceramides, sphingomyelins, and sphingoid bases like sphingosine-1-phosphate (S1P), are potent bioactive signaling molecules that regulate cellular apoptosis, proliferation, and metabolic homeostasis[1]. In clinical and translational lipidomics, the absolute quantification of these species via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix-induced ion suppression and variable liquid-liquid extraction recoveries.

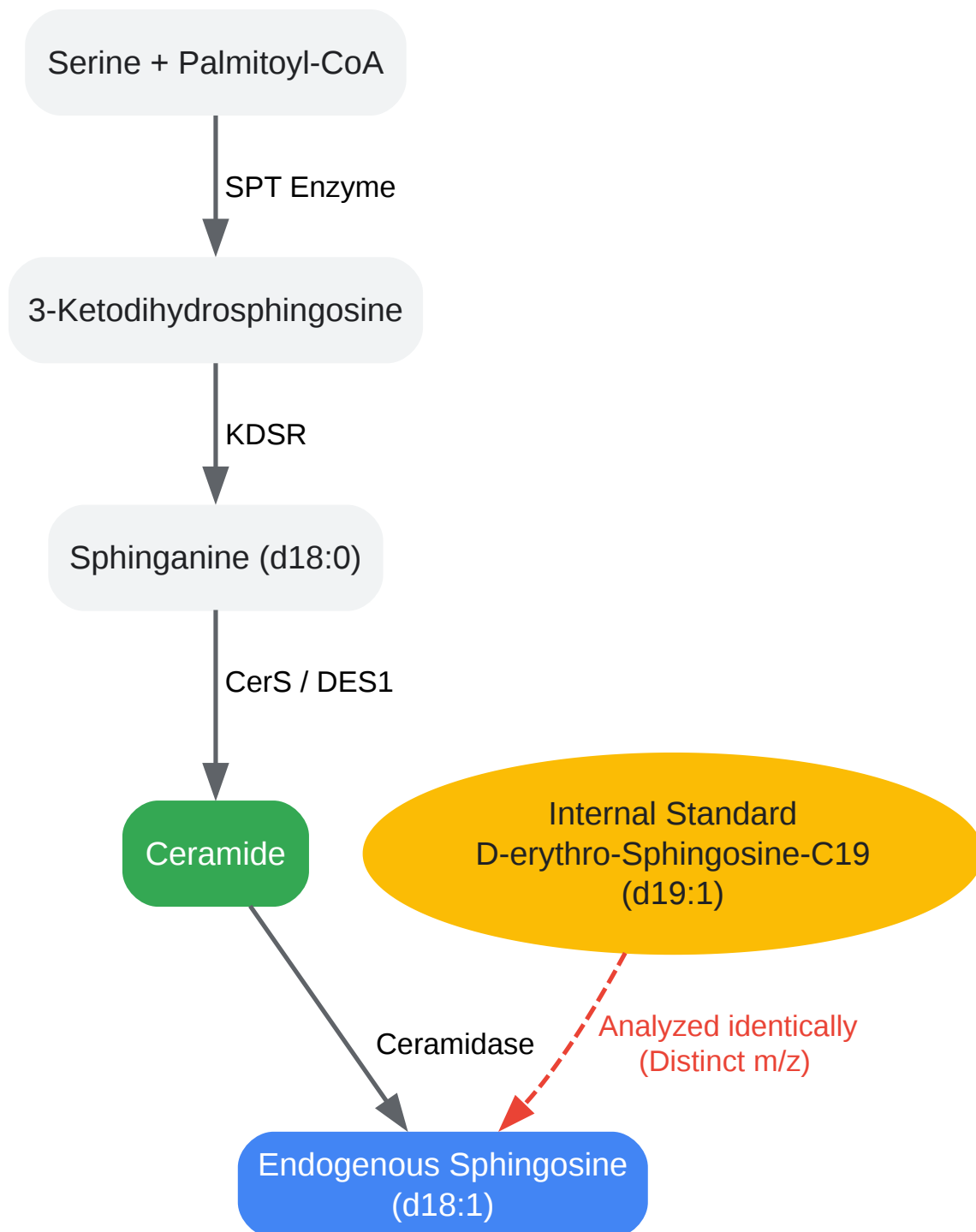
To engineer a self-validating analytical system, the introduction of a non-endogenous internal standard (IS) prior to sample manipulation is mandatory. **D-erythro-Sphingosine-C19** (d19:1) has emerged as the gold standard for this application[2].

Mechanistic Grounding (E-E-A-T)

The Causality Behind the C19 Selection: Endogenous sphingolipid biosynthesis is driven by the enzyme Serine Palmitoyltransferase (SPT), which predominantly condenses L-serine with palmitoyl-CoA (a 16-carbon fatty acyl-CoA) to generate 18-carbon sphingoid bases (e.g., d18:1 sphingosine)[1]. Because mammalian tissues lack significant pools of odd-chain precursors

(like heptadecanoyl-CoA), 19-carbon sphingoid bases are virtually absent in human plasma, serum, and primary cell lines[2].

By spiking **D-erythro-Sphingosine-C19** into the biological matrix before extraction, we introduce a surrogate molecule that exactly mimics the lipophilicity, chromatographic retention time, and electrospray ionization (ESI) efficiency of endogenous d18:1 sphingosine. However, because it possesses an extra methylene group, it is detected at a distinct, interference-free mass-to-charge ratio (m/z 314.3 vs. 300.3)[3]. This creates a direct mathematical causality: any loss of the C19 standard during extraction or ion suppression during MS analysis perfectly mirrors the behavior of the endogenous C18 targets, allowing for flawless absolute quantification.



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De novo sphingolipid biosynthesis pathway highlighting the exogenous C19-Sphingosine IS.

Reagents and Materials

- Internal Standard: **D-erythro-Sphingosine-C19** (d19:1) (e.g., Avanti Polar Lipids)[4].
- Extraction Solvents: LC-MS grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), and Water[5].
- Mobile Phases:
 - Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Acetate.
 - Phase B: Methanol/Isopropanol (1:1, v/v) containing 0.1% Formic Acid and 5 mM Ammonium Acetate[3].
- Consumables: Silanized glass vials (Critical: Sphingoid bases readily adsorb to untreated plastics, which skews quantification).

Step-by-Step Experimental Protocol

Internal Standard (IS) Working Solution Preparation

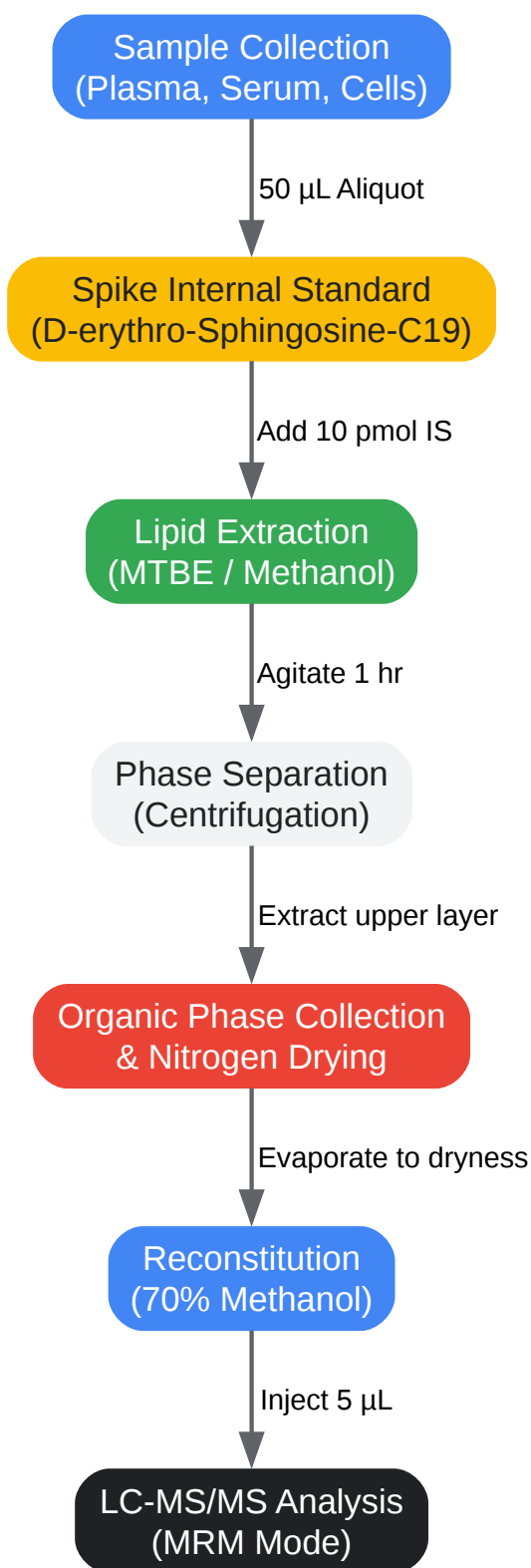
- Stock Reconstitution: Dissolve the lyophilized **D-erythro-Sphingosine-C19** powder in 100% LC-MS grade Methanol to achieve a stock concentration of 1 mM.
- Working Solution: Dilute the stock to a working concentration of 200 nM (200 pmol/mL) in Methanol[2]. Store at -20°C in tightly sealed silanized glass vials.

Sample Extraction (Modified MTBE Method)

Causality Check: We utilize the MTBE extraction method over the traditional Bligh-Dyer (Chloroform) method. MTBE possesses a lower density than water; thus, the lipid-rich organic phase forms the upper layer. This prevents the pipette tip from passing through the precipitated protein disc, drastically reducing matrix contamination in the MS source.

- Spiking: Aliquot 50 µL of plasma, serum, or homogenized cell lysate into a 2 mL glass tube. Immediately add 50 µL of the IS Working Solution (delivering exactly 10 pmol of C19-Sphingosine)[1]. Vortex briefly.

- Protein Precipitation: Add 400 μ L of ice-cold Methanol and vortex vigorously for 30 seconds to denature lipid-binding proteins[3].
- Lipid Extraction: Add 1.5 mL of MTBE. Incubate the mixture at room temperature for 1 hour under constant orbital agitation (1,400 rpm) to ensure complete partitioning of lipophilic bases[3].
- Phase Separation: Add 300 μ L of LC-MS grade water to induce phase separation. Centrifuge the homogenate at $14,000 \times g$ for 10 minutes at 4°C [3].
- Collection: Carefully aspirate the upper organic layer (MTBE phase) and transfer it to a fresh silanized glass vial.
- Drying: Evaporate the solvent completely under a gentle, temperature-controlled stream of Nitrogen gas (N_2) at 30°C [3].
- Reconstitution: Resuspend the dried lipid film in 100 μ L of Reconstitution Buffer (70% Methanol, 10 mM Ammonium Acetate)[3]. Vortex for 10 minutes, sonicate for 2 minutes, and transfer to an LC autosampler vial.



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Sphingolipid extraction and LC-MS/MS quantification workflow using C19-Sphingosine IS.

LC-MS/MS Analysis

- Chromatography: Inject 5 μL of the reconstituted sample onto a C18 reverse-phase column (e.g., $100 \times 2.1 \text{ mm}$, $1.7 \mu\text{m}$ particle size) maintained at 40°C [1].
- Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[3].

Data Presentation

Table 1: Optimized LC Gradient Conditions

Time (min)	Flow Rate ($\mu\text{L}/\text{min}$)	% Mobile Phase A	% Mobile Phase B
0.0	300	60	40
2.0	300	60	40
8.0	300	5	95
10.0	300	5	95
10.1	300	60	40

| 13.0 | 300 | 60 | 40 |

Table 2: MRM Parameters for Sphingoid Bases (+ESI Mode)

Target Analyte	Precursor Ion (m/z) [M+H] ⁺	Product Ion (m/z) [M+H-H ₂ O] ⁺	Collision Energy (V)	Dwell Time (ms)
Endogenous Sphingosine (d18:1)	300.3	282.3	15	50
IS: Sphingosine-C19 (d19:1)	314.3	296.3	15	50
Endogenous Sphinganine (d18:0)	302.3	284.3	15	50

| 1-Deoxysphingosine (m18:1) | 284.3 | 266.3 | 18 | 50 |

Note: Absolute quantification of endogenous d18:1 is calculated by taking the ratio of the d18:1 peak area to the d19:1 IS peak area, multiplied by the known spiked concentration of the IS (10 pmol).

References

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